molecular formula C14H11Cl2FN2 B8749205 2,4-Dichloro-7-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine

2,4-Dichloro-7-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine

Cat. No. B8749205
M. Wt: 297.2 g/mol
InChI Key: UIZISHZMFCCGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-7-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine is a useful research compound. Its molecular formula is C14H11Cl2FN2 and its molecular weight is 297.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-7-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-7-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Dichloro-7-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine

Molecular Formula

C14H11Cl2FN2

Molecular Weight

297.2 g/mol

IUPAC Name

2,4-dichloro-7-(4-fluorophenyl)-7-methyl-5,6-dihydrocyclopenta[d]pyrimidine

InChI

InChI=1S/C14H11Cl2FN2/c1-14(8-2-4-9(17)5-3-8)7-6-10-11(14)18-13(16)19-12(10)15/h2-5H,6-7H2,1H3

InChI Key

UIZISHZMFCCGIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1N=C(N=C2Cl)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-7-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, (Preparation S, 3.56 g, 12.57 mmol) in DME (Volume: 84 mL) at −78° C. was added KHMDS (0.91 M in THF, 15.20 ml, 13.83 mmol) dropwise. After 10 min, Met (2.36 mL, 37.7 mmol) was added. The reaction was kept at −78° C. for 10 min, then allowed to come to rt. An aliquot taken while the reaction was still cool was quenched with water and extracted with EtOAc. TLC (10% EtOAc/Hex) and LC/MS showed the clean conversion to a new product. The bulk of the material was then quenched and extracted as above. The combined organic extracts were dried over MgSO4, filtered, and the solvent removed in vacuo. SG chromatography (0 to 40% EtOAc/Hex) gave 2,4-dichloro-7-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (3.01 g, 10.13 mmol, 81% yield). LC-MS (*M*+H)+=293.1 (*product reacts with methanol during analysis*). 1H NMR (500 MHz, CDCl3) δ ppm 7.21-7.29 (2H, m), 6.96-7.04 (2H, m), 2.88-3.02 (2H, m), 2.62 (1H, ddd, J=13.28, 7.93, 5.04 Hz), 2.26-2.35 (1H, m), 1.68 (3H, s).
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84 mL
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15.2 mL
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2.36 mL
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